molecular formula C19H15N3S B2589473 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole CAS No. 2058516-02-0

4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole

Cat. No.: B2589473
CAS No.: 2058516-02-0
M. Wt: 317.41
InChI Key: QIVZEELXJYKIQI-UHFFFAOYSA-N
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Description

4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thioamides under basic conditions. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole would depend on its specific biological activity. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:

    Enzymes: Inhibiting key enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4-methylthiazole
  • 5-phenyl-1H-pyrazole
  • 2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole

Uniqueness

4-methyl-2-phenyl-5-(1-phenyl-1H-pyrazol-5-yl)-1,3-thiazole is unique due to the combination of the thiazole and pyrazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-methyl-2-phenyl-5-(2-phenylpyrazol-3-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3S/c1-14-18(23-19(21-14)15-8-4-2-5-9-15)17-12-13-20-22(17)16-10-6-3-7-11-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVZEELXJYKIQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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